

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Derivatives

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Compound of Interest

Compound Name: *Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-hydroxyquinoline derivatives, focusing on their anticancer, antimicrobial, and antiviral properties. We will delve into the causal relationships behind experimental designs and present supporting data to provide a comprehensive resource for professionals in drug discovery and development.

The 4-Hydroxyquinoline Core: A Versatile Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, serves as a versatile template for designing therapeutic agents.[2] The 4-hydroxyquinoline moiety, in particular, which can exist in tautomeric equilibrium with the 4-quinolone form, has been the subject of extensive research.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][5][6][7][8][9] The biological activity of these compounds is profoundly influenced by the nature and position of various substituents on the quinoline core.[1]

Anticancer Activity: Targeting Cellular Proliferation

4-Hydroxyquinoline derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of key enzymes essential for cancer cell growth and survival, such as topoisomerase II and various protein kinases.[1][2]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 4-hydroxyquinoline derivatives is intricately linked to the substitution pattern on the quinoline ring.

- **Position 2:** Modifications at this position can significantly impact activity. The introduction of a phenyl group at the C-2 position has been shown to be a key structural feature for cytotoxic effects.[2] Further substitution on this phenyl ring can modulate activity.
- **Position 3:** Substitution at the C-3 position, often with a carboxyl group or its derivatives, is crucial for anticancer activity.[6] For instance, the presence of a 3-carboxyl substituent was an early discovery that paved the way for the development of fluoroquinolone antibiotics, which also exhibit anticancer properties.[10]
- **Position 7:** The introduction of halogen atoms, such as bromine, at the C-7 position can enhance the lipophilicity of the molecule, potentially leading to improved cell membrane permeability and increased cytotoxic effects.[2]
- **Nitrogen Atom (Position 1):** The nitrogen of the quinoline ring plays a critical role in forming hydrogen bonds and coordination complexes, which are vital for biological activity.[11]

Comparative Performance of Anticancer 4-Hydroxyquinoline Derivatives

The following table summarizes the in vitro anticancer activity of selected 4-hydroxyquinoline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of a compound required to inhibit 50% of cell viability.[2]

Compound	Substituents	Cancer Cell Line	IC50 (μM)	Reference
Compound 3g	Fused nitrogen-based heterocycle	HCT116 (Colon)	Promising	[12]
A549 (Lung)	[12]			
PC3 (Prostate)	[12]			
MCF-7 (Breast)	[12]			
Derivative with 6-trifluoromethoxy	6-CF ₃ O, ester at C-2	-	-	[10][13]
Benzylidene derivatives	Varied substitutions on benzylidene	Colon adenocarcinoma	Some selective toxicity	[10][13]

Note: "Promising" indicates that the source highlighted the compound's activity without providing a specific IC₅₀ value in the abstract.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer activity of 4-hydroxyquinoline derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Cancer cells (e.g., HCT116, A549, PC3, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[12]
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

- **Formazan Solubilization:** The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **IC50 Calculation:** The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration against the percentage of cell viability.



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MTT Assay Workflow for Cytotoxicity Evaluation.

Antimicrobial Activity: Combating Pathogenic Microbes

The 4-hydroxyquinoline scaffold is a core component of several established antimicrobial drugs and has shown inhibitory effects against various pathogenic bacteria and fungi.^{[2][8][9]}

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of 4-hydroxyquinoline derivatives is highly dependent on their substitution pattern.

- **Position 2:** The nature of the substituent at the C-2 position is critical. For instance, some 2-sulfoether-4-quinolone derivatives have shown potent activity against Gram-positive bacteria.^[14]
- **Position 3:** Substitution at the C-3 position with a carboxyl group or a long alkyl chain is crucial for antimicrobial activity.^[6]
- **Position 4:** The presence of a hydroxyl group at C-4 is a key feature. Its modification to an alkoxy or aminoalkyl group can also influence activity.

- Positions 5 and 7: Halogen substitution at these positions on the benzene ring can enhance antibacterial activity. For example, 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline have demonstrated significant antibacterial effects.[15]

Comparative Performance of Antimicrobial 4-Hydroxyquinoline Derivatives

The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial efficacy, representing the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[2]

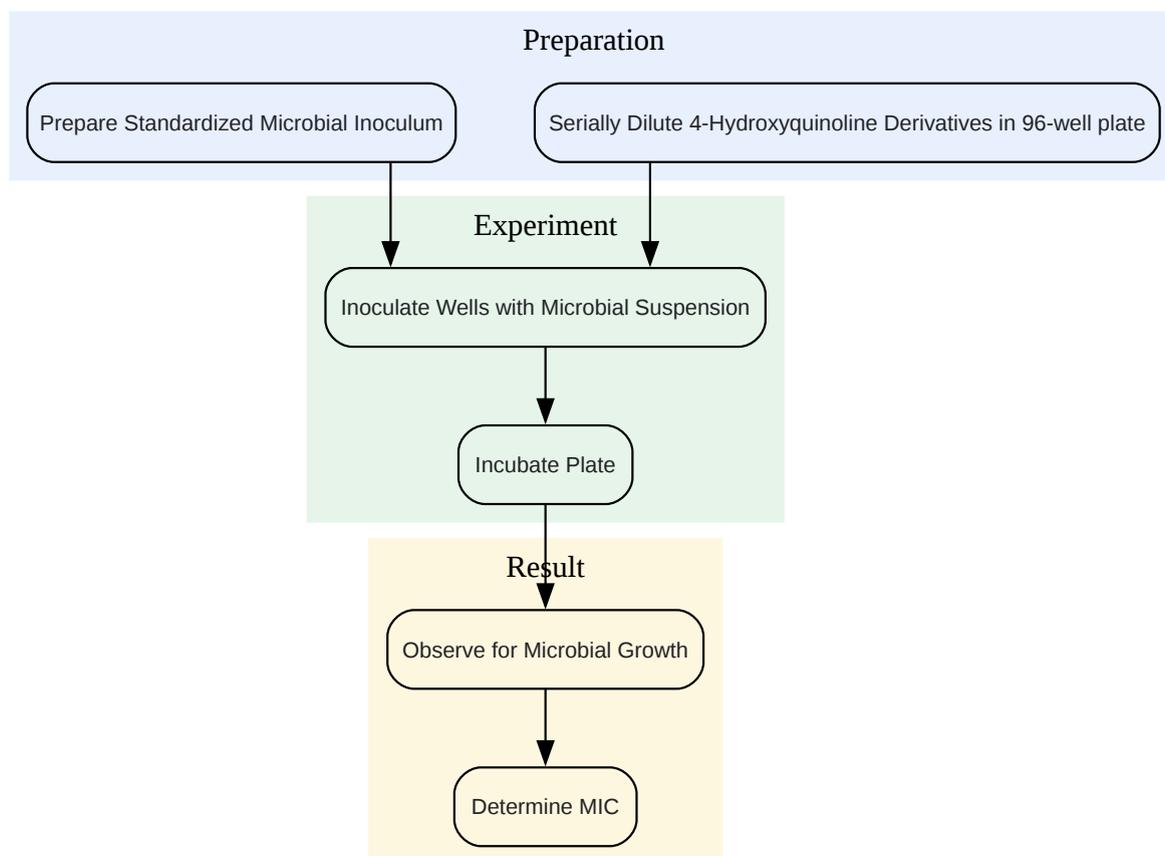
Compound/Derivative Class	Target Microorganism	MIC (μM)	Reference
8-Hydroxyquinoline (8HQ)	Staphylococcus aureus	≤ 6.90	[15]
5-Chloro-8-hydroxyquinoline (Cloxyquin)	Staphylococcus aureus	≤ 5.58	[15]
2-sulfoether-4-quinolone (Compound 15)	S. aureus	0.8	[14]
Bacillus cereus	1.61	[14]	
4-aminoquinoline-hydrazones (HD6)	Various bacterial strains	Significant efficacy	[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique for determining the MIC of antimicrobial agents.

- Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

- Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.



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Broth Microdilution MIC Assay Workflow.

Antiviral Activity: A Frontier in Drug Discovery

The 4-hydroxyquinoline scaffold has also been investigated for its potential against various viruses, including coronaviruses and tobacco mosaic virus (TMV).[6][17][18]

Structure-Activity Relationship (SAR) Insights

The antiviral activity of these derivatives is an emerging area of research, with initial studies providing some key insights.

- **Hybrid Molecules:** Hybrid compounds incorporating the 4-hydroxyquinoline scaffold with other pharmacophores, such as pyrazole, have shown promising antiviral activity against a range of coronaviruses.[17]
- **Position 1 Substituents:** Acylhydrazone derivatives attached to the nitrogen at position 1 of the 4-oxo-quinoline core have exhibited significant anti-TMV activity.[18]
- **Position 4 Substituents:** The presence of a carboxylic acid at the C-4 position is a feature of some potent antiviral compounds that inhibit host factors like dihydroorotate dehydrogenase (DHODH), which is essential for viral replication.[19]

Comparative Performance of Antiviral 4-Hydroxyquinoline Derivatives

The half-maximal effective concentration (EC₅₀) is used to quantify antiviral activity, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Compound/Derivative Class	Target Virus	EC50/Activity	Reference
N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine (Compound 2)	Zika Virus	0.8 ± 0.07 μM	[14]
6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44)	VSV	2 nM	[19]
WSN-Influenza	41 nM	[19]	
4-oxo-4H-quinoline acylhydrazone (Compound 4)	TMV	51.2% inhibition at 500 mg/L	[18]
Hydroxyquinoline-pyrazole hybrids	SARS-CoV-2, MERS-CoV, HCoV-229E	Promising selectivity	[17][20]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

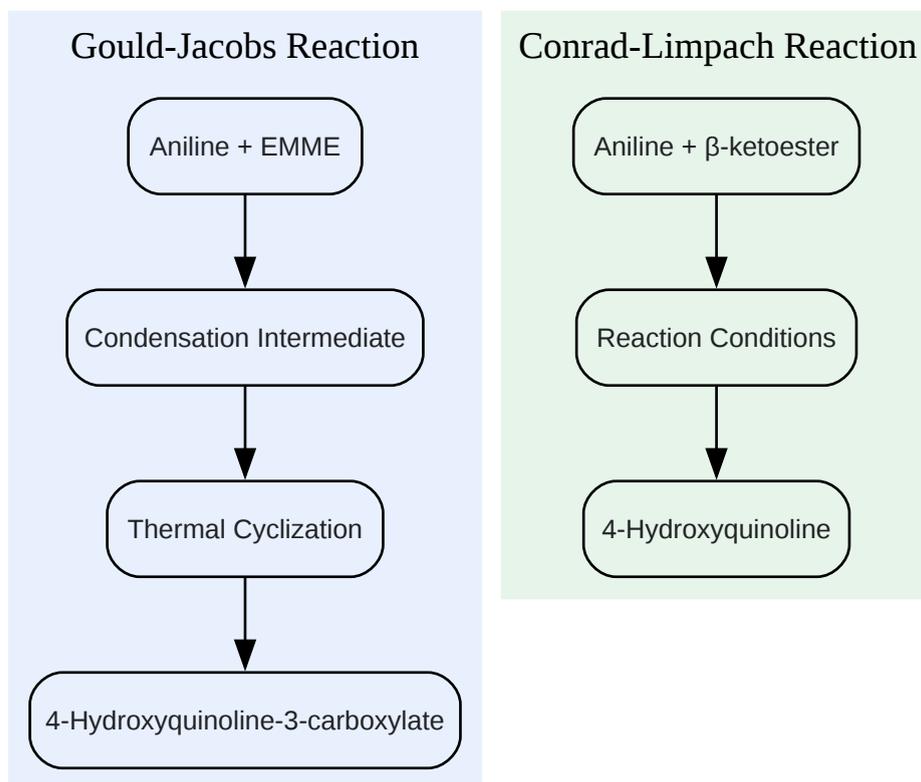
- **Cell Monolayer:** A confluent monolayer of susceptible host cells is prepared in multi-well plates.
- **Virus Adsorption:** The cell monolayer is infected with a known amount of virus for a short period to allow for adsorption.
- **Compound Treatment:** The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
- **Incubation:** The plates are incubated to allow for virus replication and plaque formation.

- **Plaque Visualization:** After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques (areas of cell death).
- **EC50 Calculation:** The number of plaques is counted for each compound concentration, and the EC50 is calculated as the concentration that reduces the number of plaques by 50% compared to an untreated virus control.

Synthesis of the 4-Hydroxyquinoline Scaffold

The construction of the 4-hydroxyquinoline core is typically achieved through cyclization reactions. The Gould-Jacobs and Conrad-Limpach reactions are two of the most fundamental and widely used methods.^[6]

- **Gould-Jacobs Reaction:** This method involves the condensation of an aniline with ethoxymethylenemalonic ester (EMME), followed by thermal cyclization of the intermediate to form the 4-hydroxyquinoline-3-carboxylate core structure.^[6]
- **Conrad-Limpach Reaction:** This synthesis involves the reaction of an aniline with a β -ketoester. The reaction conditions determine whether a 2-hydroxyquinoline or a 4-hydroxyquinoline is formed.^{[10][13]}



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Key Synthetic Pathways to 4-Hydroxyquinolines.

Conclusion and Future Perspectives

The 4-hydroxyquinoline scaffold remains a highly attractive and versatile platform for the development of new therapeutic agents. The structure-activity relationship studies summarized in this guide highlight the critical role of substituent patterns in determining the biological activity of these derivatives. The introduction of diverse functional groups at various positions of the quinoline ring has led to the discovery of potent anticancer, antimicrobial, and antiviral compounds.

Future research in this area should continue to explore novel substitutions and the synthesis of hybrid molecules to enhance potency and selectivity. Furthermore, a deeper understanding of the molecular mechanisms of action and the identification of specific cellular targets will be crucial for the rational design of the next generation of 4-hydroxyquinoline-based drugs. The integration of computational methods, such as molecular docking and QSAR studies, will

undoubtedly accelerate the discovery and optimization of these promising therapeutic candidates.

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